![molecular formula C18H15N3O2 B2725507 2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione CAS No. 118854-71-0](/img/structure/B2725507.png)
2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione” is a chemical compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Scientific Research Applications
Chemosensor Systems
Derivatives of benzo[de]isoquinoline-1,3-dione, including those with imidazole-containing substituents, have been synthesized for use in chemosensor systems. These compounds exhibit high selectivity in the determination of anions, showcasing their potential for diverse applications in chemical sensing technologies (Tolpygin et al., 2013).
Catalytic Synthesis
The Rhodium(III)-catalyzed oxidative annulation of N-arylbenzamidines with maleimides, utilizing a catalytic system, facilitates the synthesis of a range of benzo[de]isoquinoline-1,3-dione derivatives. This method is notable for its versatility and atom economy, producing polycyclic compounds efficiently and diversely (Sankaram et al., 2023).
Antitumor Activities
New polycyclic fused-ring systems based on 2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione derivatives have been synthesized, some of which have demonstrated promising antitumor activities. These compounds expand the chemical space of potential therapeutic agents with their novel structures and bioactivities (Khodair et al., 2004).
Fluorescence Properties
Compounds within the benzo[de]isoquinoline-1,3-dione family exhibit solvent-dependent fluorescence emissions. These fluorescence characteristics, including quenching and enhancement through hydrogen bonding interactions, are crucial for developing new materials for optical sensors and imaging applications (Tamuly et al., 2006).
Crystal Structure Analysis
The structural analysis of benzo[de]isoquinoline-1,3-dione derivatives through X-ray crystallography has provided valuable insights into their molecular configurations and potential for forming non-classical intermolecular interactions. These studies aid in the understanding of their chemical properties and potential applications in material science (Lu & He, 2012).
Kinase Inhibition
Derivatives of benzo[de]isoquinoline-1,3-dione have been identified as potent kinase inhibitors, showcasing their potential as therapeutic agents in targeting protein kinases involved in various diseases. This discovery underlines the versatility of these compounds in medicinal chemistry (Snow et al., 2002).
properties
IUPAC Name |
2-(3-imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17-14-6-1-4-13-5-2-7-15(16(13)14)18(23)21(17)10-3-9-20-11-8-19-12-20/h1-2,4-8,11-12H,3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMQXUZTHKDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


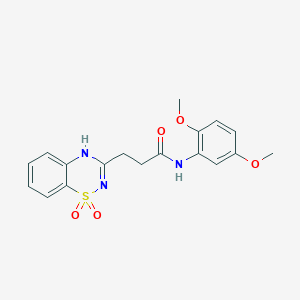
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
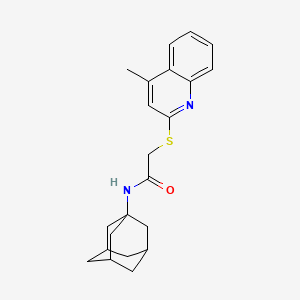
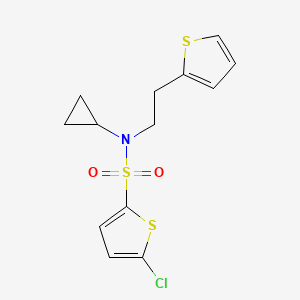

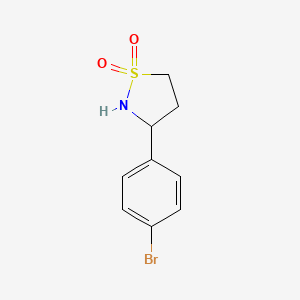
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)
![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)
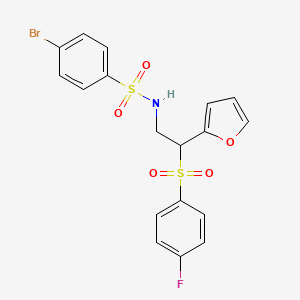
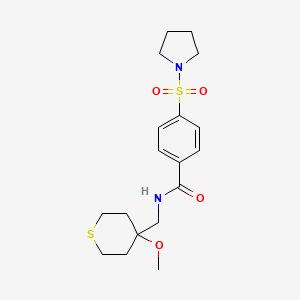
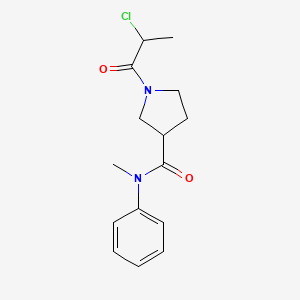
![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)